molecular formula C18H24O3S B13791696 Diisobutylnaphthalene-1-sulphonic acid CAS No. 94247-74-2

Diisobutylnaphthalene-1-sulphonic acid

Cat. No.: B13791696
CAS No.: 94247-74-2
M. Wt: 320.4 g/mol
InChI Key: KBLAMUYRMZPYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where the naphthalene ring is substituted with isobutyl groups and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The sulfonation process typically involves the use of chlorosulfonic acid or oleum as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where diisobutylnaphthalene is treated with chlorosulfonic acid. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diisobutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .

Mechanism of Action

The mechanism of action of diisobutylnaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of isobutyl groups, which enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important .

Properties

CAS No.

94247-74-2

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21)

InChI Key

KBLAMUYRMZPYLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.